molecular formula C9H15NO4 B11901532 Spiro[2.4]heptan-4-amine oxalate

Spiro[2.4]heptan-4-amine oxalate

Cat. No.: B11901532
M. Wt: 201.22 g/mol
InChI Key: XWKHICLWMPDCTF-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-4-amine oxalate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 It is an amine derivative characterized by a spirocyclic structure, which consists of a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.4]heptan-4-amine oxalate typically involves the transformation of spiro[2.4]heptan-4-one. One common method includes the conversion of spiro[2.4]heptan-4-one into a 5-phenylthio-α,β-unsaturated ketone, followed by conjugate addition of an organocuprate reagent . Another approach involves the Baeyer-Villiger oxidation of a bicyclic ketone, followed by epoxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include organocuprate reagents for conjugate addition, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Spiro[2.4]heptan-4-amine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.4]heptan-4-amine oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptan-4-amine oxalate is unique due to its combination of a spirocyclic structure and an amine functional group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

oxalic acid;spiro[2.4]heptan-7-amine

InChI

InChI=1S/C7H13N.C2H2O4/c8-6-2-1-3-7(6)4-5-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6)

InChI Key

XWKHICLWMPDCTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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